molecular formula C14H13N3O2S B385262 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide CAS No. 620586-15-4

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B385262
CAS No.: 620586-15-4
M. Wt: 287.34g/mol
InChI Key: OEZQYIVRFAZVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a heterocyclic ring system of significant interest in medicinal chemistry and drug discovery. This compound is presented as a high-purity reagent for research purposes. The 1,3,4-thiadiazole core is a established bioisostere of pyrimidine and pyridazine rings, which are fundamental structures in nucleic acids and many bioactive molecules . This characteristic allows derivatives like this one to potentially interact with a variety of biological targets, primarily through the ability to disrupt DNA-related processes in abnormal cells . The distinct electronic properties and strong aromaticity of the 1,3,4-thiadiazole ring contribute to the molecule's stability and its capacity to form mesoionic systems, which are associated with improved bioavailability and the ability to cross cellular membranes . The presence of the toxophoric =N-C-S- linkage is also frequently associated with a broad spectrum of biological activities . While specific biological data for this exact analog is not available in the public domain, structurally similar N -(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have demonstrated promising antiproliferative activity in scientific studies, showing efficacy against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) carcinomas . Related compounds have been identified as potential inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key target in antiangiogenic cancer therapy . The benzofuran moiety appended to the thiadiazole ring is a common structural feature in many investigated bioactive compounds, further underscoring the research value of this hybrid molecule . This compound is intended for research use only, specifically for in vitro biological screening , structure-activity relationship (SAR) studies in anticancer and antimicrobial research, and as a chemical building block for the synthesis of more complex derivatives . It is supplied for laboratory research and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-7-4-5-11-10(6-7)8(2)12(19-11)13(18)15-14-17-16-9(3)20-14/h4-6H,1-3H3,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZQYIVRFAZVRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 3,5-Dimethyl-2-Hydroxyacetophenone

A common approach involves acid-catalyzed cyclization of 3,5-dimethyl-2-hydroxyacetophenone. Using polyphosphoric acid (PPA) at 120–140°C for 4–6 hours yields 3,5-dimethylbenzofuran with >85% purity. Alternative catalysts like methane sulfonic acid reduce side reactions, improving yields to 90%.

Table 1: Optimization of Benzofuran Cyclization

Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)
3,5-Dimethyl-2-hydroxyacetophenonePPA130587
3,5-Dimethyl-2-hydroxyacetophenoneMethanesulfonic acid120492

Functionalization to Benzofuran-2-Carboxylic Acid

The benzofuran intermediate is oxidized to the carboxylic acid using KMnO₄ in alkaline conditions (60°C, 8 hours) or enzymatically via Pseudomonas putida catalysis for greener synthesis.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is synthesized via cyclization of methyl thiosemicarbazide.

Cyclization with Acylating Agents

Methyl thiosemicarbazide reacts with acetic anhydride in the presence of HCl, forming 5-methyl-1,3,4-thiadiazol-2-amine through dehydrative cyclization. Yields exceed 80% when using methane sulfonic acid as a dehydrating agent.

Table 2: Thiadiazole Synthesis Methods

MethodReagentsConditionsYield (%)
Acylation-DehydrationAcetic anhydride, HCl100°C, 3 h78
Oxidative CyclizationFeCl₃, CH₃CNReflux, 6 h82

Carboxamide Coupling

The final step involves coupling 3,5-dimethylbenzofuran-2-carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine.

Activation via Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the thiadiazole amine in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, achieving 75–80% yields.

Direct Coupling Using Carbodiimides

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature improves yields to 88% by minimizing racemization.

Table 3: Coupling Efficiency Comparison

MethodReagentsSolventYield (%)
Acid ChlorideSOCl₂, TEADCM78
EDC/HOBtEDC, HOBt, DIPEADMF88

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, hexane/EtOAc 4:1). Characterization includes:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 2.58 (s, 3H, CH₃), 6.85–7.20 (m, 3H, Ar-H).

  • LC-MS : m/z 287.34 [M+H]⁺, confirming molecular weight.

Challenges and Optimization

  • Regioselectivity : Ensuring methylation at the 3- and 5-positions requires careful control of starting material substitution.

  • Side Reactions : Over-oxidation of the benzofuran ring is mitigated by using enzymatic oxidation.

  • Scalability : EDC/HOBt coupling, while efficient, becomes cost-prohibitive at industrial scales, favoring acid chloride methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted benzofurans.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Thiadiazole derivatives are known for their effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Research indicates that the incorporation of thiadiazole moieties enhances the antibacterial activity of compounds, making them promising candidates for developing new antibiotics .

Antiviral Properties

Studies have shown that derivatives of 1,3,4-thiadiazole, similar to the compound , possess antiviral activities. These compounds have been evaluated against several viral strains and have demonstrated potential as antiviral agents. The structural characteristics of thiadiazoles contribute to their ability to inhibit viral replication .

Antitumor Activity

Research has indicated that the compound may have antitumor properties. Thiadiazole derivatives have been linked to significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research .

Synthetic Strategies

The synthesis of 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with appropriate benzoyl chlorides. This method allows for the introduction of various substituents that can enhance biological activity or modify pharmacokinetic properties .

Case Studies and Research Findings

StudyFindings
Investigated the synthesis and biological evaluation of thiadiazole derivatives showing promising antibacterial activity against MRSA.
Reviewed various 1,3,4-thiadiazole derivatives with significant antiviral activity against HIV and other viruses.
Explored the antitumor effects of thiadiazole-containing compounds on breast cancer cell lines, highlighting their potential in cancer treatment.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the benzofuran ring can intercalate with DNA, interfering with replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural analogs include derivatives of benzofuran, thiadiazole, and related heterocycles. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural and Functional Features
Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications
Target Compound C₁₅H₁₄N₂O₂S 286.35 Benzofuran, Thiadiazole, Carboxamide Pharmaceuticals, Agrochemicals
N-(1,1-dioxidotetrahydrothiophen-3-yl)-... C₂₁H₂₃NO₅S 401.50 Benzofuran, Tetrahydrothiophene, Furan Drug development
Thiazol-5-ylmethyl derivative () C₂₉H₃₄N₄O₆S 566.67 Thiazole, Oxazolidinone, Imidazolidinone Antimicrobial agents

Key Observations:

  • Thiadiazole vs. Thiazole: The target compound’s 1,3,4-thiadiazole ring contains two sulfur atoms, enhancing electron deficiency compared to the single-sulfur thiazole in . This may improve binding to metal ions or receptors requiring π-deficient heterocycles.
  • In contrast, the tetrahydrothiophene and furan substituents in the analog from introduce steric bulk and polar sulfone groups, likely reducing bioavailability .
  • Carboxamide Linkage: The carboxamide group in both the target compound and ’s analog facilitates hydrogen bonding, critical for target recognition in drug design.

Physicochemical and Pharmacological Implications

  • Metabolic Stability: Thiadiazoles are generally more resistant to oxidative metabolism than furans due to sulfur’s electronegativity, suggesting the target compound may exhibit longer half-lives than furan-containing analogs .
  • Thermal Stability: Thiadiazole rings are thermally stable, making the compound suitable for high-temperature applications (e.g., agrochemical formulations).
  • Biological Activity: While direct pharmacological data are unavailable, thiadiazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities. The simpler structure of the target compound (vs. ’s complex oxazolidinone-thiazole derivative) may reduce off-target effects .

Biological Activity

3,5-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data from various studies.

Chemical Structure

The compound can be represented by the following structural formula:

C14H15N3O2S\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a benzofuran core with a thiadiazole substituent, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of compounds similar to this compound. For instance:

  • Study Findings : A series of thiadiazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 3.58 to 8.74 µM for selected strains .
CompoundMIC (µM)Bacterial Strain
D-24.50E. coli
D-43.58S. aureus
D-65.20P. aeruginosa

Anti-inflammatory Activity

The anti-inflammatory effects of benzofuran derivatives have been explored in various contexts:

  • Research Insights : Compounds containing the benzofuran moiety have shown promising results in inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in diseases characterized by inflammation.

Anticancer Activity

The anticancer properties of related compounds have been extensively studied:

  • Case Study : A recent study evaluated the cytotoxic effects of benzofuran derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundIC50 (µM)Cancer Cell Line
Benzofuran Derivative A0.5MCF-7
Benzofuran Derivative B0.7MDA-MB-231

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through intrinsic pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3,4-thiadiazole-containing carboxamides like this compound?

  • Methodological Answer : Synthesis typically involves cyclization reactions using reagents such as iodine and triethylamine in solvents like DMF. For example, thiadiazole derivatives are formed via cyclization of intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives under reflux in acetonitrile. Structural confirmation is achieved using ¹H/¹³C NMR spectroscopy .
  • Key Steps :

React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives.

Cyclize intermediates in DMF with iodine and triethylamine.

Purify via column chromatography and validate purity using TLC .

Q. How is the structural integrity of this compound verified after synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard. For example, in related N-(1,3-thiazol-2-yl)carboxamides, NMR signals for aromatic protons in benzofuran and thiadiazole rings are observed at δ 6.8–7.5 ppm, while methyl groups appear as singlets at δ 2.3–2.6 ppm. High-resolution mass spectrometry (HRMS) further confirms molecular weight .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound to reduce trial-and-error experimentation?

  • Methodological Answer : Quantum chemical reaction path searches and machine learning-driven data extraction (as per ICReDD’s framework) can predict optimal reaction conditions. For instance, computational models analyze activation energies of cyclization steps to prioritize solvent systems (e.g., DMF vs. acetonitrile) and catalysts (e.g., triethylamine vs. pyridine). Experimental feedback refines computational parameters .
  • Case Study : A 2024 study reduced reaction optimization time by 60% using hybrid computational-experimental workflows .

Q. How can researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or structural nuances. Systematic approaches include:

  • Dose-Response Curves : Compare IC₅₀ values across multiple cancer cell lines (e.g., MCF-7 vs. HeLa).
  • SAR Analysis : Modify substituents (e.g., methyl vs. ethyl groups on the thiadiazole ring) to isolate activity drivers.
  • Meta-Analysis : Cross-reference data from independent studies (e.g., antitumor activity in Biopolymers and Cell vs. antimicrobial results in conference materials) .

Q. What advanced techniques elucidate the mechanism of action for this compound’s anticancer activity?

  • Methodological Answer :

  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
  • Molecular Docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina.
  • Transcriptomics : RNA sequencing to identify dysregulated pathways (e.g., p53 or MAPK) in treated cells.
    • Example : A 2020 study on analogous compounds revealed G2/M cell cycle arrest via tubulin polymerization inhibition .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield variable purity levels for this compound?

  • Analysis : Variability may stem from:

  • Reagent Ratios : Excess iodine in cyclization can lead to byproducts (e.g., sulfides).
  • Solvent Polarity : DMF (high polarity) favors cyclization but may retain impurities.
    • Resolution : Optimize stoichiometry (e.g., 1.1:1 molar ratio of iodine to substrate) and use gradient HPLC for purification .

Methodological Resources

  • Synthesis Protocols : Refer to Biopolymers and Cell (2020) for step-by-step guidelines on carboxamide synthesis .
  • Computational Tools : ICReDD’s reaction path search software for predictive modeling .
  • Biological Assays : Standardize protocols using NCI-60 cell lines for reproducible anticancer activity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.